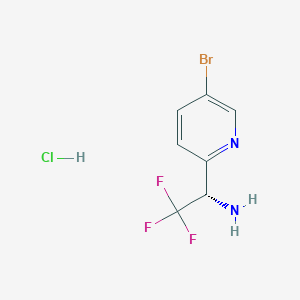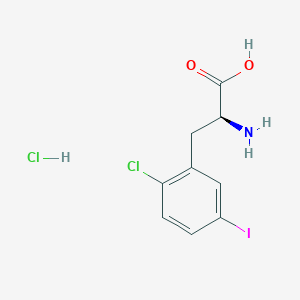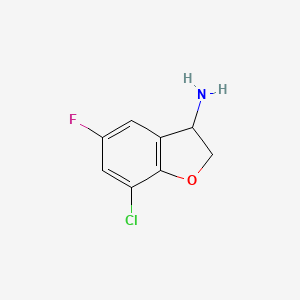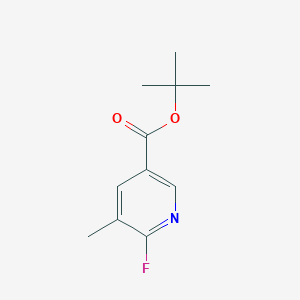
tert-Butyl 6-fluoro-5-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 6-fluoro-5-methylnicotinate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a fluorine atom at the 6-position, and a methyl group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-5-methylnicotinate typically involves the esterification of 6-fluoro-5-methylnicotinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process generally involves the following steps:
Activation of the carboxylic acid: The carboxylic acid group of 6-fluoro-5-methylnicotinic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated acid reacts with tert-butyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 6-fluoro-5-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 6-methoxy-5-methylnicotinate if methoxide is the nucleophile.
Reduction: The major product is 6-fluoro-5-methyl-3-pyridinemethanol.
Hydrolysis: The major product is 6-fluoro-5-methylnicotinic acid.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 6-fluoro-5-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Industry: Used in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain biological targets. The ester group allows for controlled hydrolysis, releasing the active nicotinic acid derivative at the site of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-fluoro-5-methylnicotinate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 6-fluoro-5-methylnicotinate: Similar structure but with an ethyl ester group.
tert-Butyl 5-methyl-6-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Tert-Butyl 6-fluoro-5-methylnicotinate is unique due to the combination of the tert-butyl ester group and the fluorine atom, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, potentially enhancing stability, while the fluorine atom can improve binding interactions with biological targets.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties
Eigenschaften
CAS-Nummer |
211122-39-3 |
|---|---|
Molekularformel |
C11H14FNO2 |
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
tert-butyl 6-fluoro-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
MWRCTLGULQBORT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)


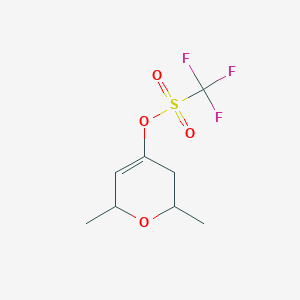
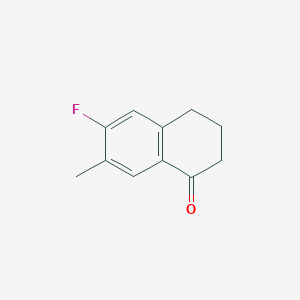

![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)


